p-Coumaric acid
Overview
Description
p-Coumaric acid is an organic compound with the formula HOC₆H₄CH=CHCO₂H. It is one of the three isomers of hydroxycinnamic acid. This white solid is slightly soluble in water but very soluble in ethanol and diethyl ether. This compound is naturally found in a variety of edible plants and fungi, such as peanuts, navy beans, tomatoes, carrots, basil, and garlic. It is also present in wine, vinegar, and barley grain .
Mechanism of Action
Target of Action
4-Hydroxycinnamic acid, also known as p-coumaric acid, is a hydroxycinnamic acid derivative that plays a significant role in plant metabolism . It primarily targets enzymes such as tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . These enzymes are crucial in the biosynthesis of more complex phenolic systems .
Mode of Action
The interaction of 4-Hydroxycinnamic acid with its targets leads to various biochemical changes. For instance, phenylalanine ammonia lyase (PAL) converts phenylalanine into cinnamic acid, which is then further converted into this compound by cinnamate 4-hydroxylase (C4H) enzyme . This conversion is a key step in the phenylpropanoid pathway, which leads to the synthesis of a variety of phenolic compounds .
Biochemical Pathways
4-Hydroxycinnamic acid is involved in the phenylpropanoid pathway, a major secondary metabolic pathway in plants . This pathway leads to the synthesis of a variety of compounds, including benzoic acids, stilbenes, aurones, coumarins, flavonoids, and lignins . The hydroxycinnamic acid derivatives are known to increase under stressful conditions, regulating physiological processes through acting as signaling molecules that regulate gene expression and biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxycinnamic acid involves its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The action of 4-Hydroxycinnamic acid results in various molecular and cellular effects. It is known to have potent antioxidant and anti-inflammatory properties . It is also involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer .
Action Environment
The action, efficacy, and stability of 4-Hydroxycinnamic acid can be influenced by various environmental factors. For instance, its antioxidant activity can be affected by the redox state of the environment . Additionally, it has been found that hydroxycinnamic acid derivatives increase under stressful conditions, suggesting that they serve as a defense mechanism in plants to withstand environmental stresses .
Biochemical Analysis
Biochemical Properties
4-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, a key metabolic route in plants that produces a wide array of secondary metabolites . This compound interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), tyrosine ammonia lyase (TAL), and others involved in the synthesis of hydroxycinnamates . These interactions are crucial for the production of other phenolic compounds, contributing to the plant’s defense mechanisms and overall health .
Cellular Effects
In cellular processes, 4-Hydroxycinnamic acid has been shown to have protective effects. For instance, it can delay apoptosis and decrease oxidative damage in cells . It has been observed to increase the activities of mitochondrial complexes I and II, leading to enhanced ATP production . Furthermore, it can influence cell function by modulating mitochondrial fusion and fission .
Molecular Mechanism
At the molecular level, 4-Hydroxycinnamic acid exerts its effects through various mechanisms. It is known to act as a powerful antioxidant, scavenging a variety of reactive oxygen species (ROS) and potentially inhibiting enzymes that promote oxidative stress . In addition, it is involved in the enzymatic decarboxylation and reduction processes in bacteria like Lactobacillus spp., contributing to the biological activity of these acids .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-Hydroxycinnamic acid can change in laboratory settings. For example, it has been observed that cells cultured with this compound show delayed apoptosis and decreased oxidative damage . This suggests that 4-Hydroxycinnamic acid may have long-term effects on cellular function, potentially enhancing cell survival under certain conditions .
Dosage Effects in Animal Models
The effects of 4-Hydroxycinnamic acid can vary with different dosages in animal models. For instance, one study found that the administration of this compound led to an overall acceleration of the wound healing process in diabetic mice
Metabolic Pathways
4-Hydroxycinnamic acid is involved in several metabolic pathways. It is derived from cinnamic acid via hydroxylation or methylation, processes that involve various enzymes . It is also a part of the phenylpropanoid pathway, contributing to the synthesis of diverse phenolic compounds .
Transport and Distribution
It is known that this compound can be absorbed in the small intestine and excreted in the urine .
Subcellular Localization
One study suggests that a protein involved in the biosynthesis of hydroxycinnamic acids, including 4-Hydroxycinnamic acid, is localized to the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One method involves using o-acetylsalicyloyl chloride as a raw material. In the presence of magnesium chloride, it reacts with diethyl malonate in acetonitrile solvent. Triethylamine is then added, and the reaction is carried out at 0°C for 1 hour to obtain (2-acetoxybenzoyl) diethyl malonate.
Microbial Synthesis: Corynebacterium glutamicum can be engineered to produce p-Coumaric acid from glucose.
Industrial Production Methods
Industrial production often involves the extraction of this compound from lignocellulosic materials through alkaline hydrolysis. This method is preferred due to its efficiency and the availability of inexpensive raw materials .
Chemical Reactions Analysis
Types of Reactions
- p-Coumaric acid can undergo oxidation reactions to form various products, including quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield products such as dihydrocoumaric acid.
this compound can participate in substitution reactions, particularly involving the hydroxyl group on the aromatic ring.Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumaric acid.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
p-Coumaric acid has a wide range of applications in scientific research:
- Biology: This compound is involved in the biosynthesis of other phenolic compounds and plays a role in plant metabolism .
Medicine: It has been studied for its antioxidant, anti-inflammatory, and anti-tumor properties.
Industry: This compound is used in the production of various pharmaceuticals, cosmetics, and food products due to its bioactive properties .Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant and anti-inflammatory properties.
Caffeic Acid: Known for its antioxidant and anti-inflammatory effects.
Sinapic Acid: Exhibits antioxidant, anti-inflammatory, and antimicrobial activities.
Uniqueness
p-Coumaric acid is unique due to its dual mechanisms of bactericidal activity, which include disrupting bacterial cell membranes and binding to bacterial genomic DNA . This dual action makes it particularly effective in combating bacterial infections.
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-98-4, 7400-08-0 | |
Record name | trans-4-Hydroxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |
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Record name | p-Coumaric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |
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Record name | p-Coumaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04066 | |
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Record name | p-coumaric acid | |
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Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
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Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
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Record name | 4-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |
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Record name | P-COUMARIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |
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Record name | 4-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
Record name | 4-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroxycinnamic acid inhibit tyrosinase activity?
A1: 4-Hydroxycinnamic acid (HCA) inhibits tyrosinase activity through a mixed inhibition mechanism. It can bind to both the free enzyme and the enzyme-substrate complex, interfering with the oxidation of L-DOPA []. This inhibition is attributed to HCA's ability to:
- Competitively bind to the active site: HCA can occupy the binding sites for both monophenol and diphenol substrates within tyrosinase's active site [].
- Chelate copper ions: HCA forms a chelate complex with the Cu2+ ions present in tyrosinase, altering its conformation and activity [].
- Undergo catalytic oxidation: Tyrosinase can oxidize HCA to its corresponding quinone, potentially contributing to the inhibitory effect [].
Q2: Does 4-hydroxycinnamic acid affect bacterial biofilms?
A2: Yes, research shows that 4-hydroxycinnamic acid exhibits anti-biofilm activity against Streptococcus mutans, a bacterium implicated in dental plaque formation. It disrupts biofilm production at concentrations as low as 0.01 mg/mL, significantly reducing biofilm formation even at lower concentrations [].
Q3: What is the role of 4-hydroxycinnamic acid in the photocycle of photoactive yellow protein (PYP)?
A3: 4-Hydroxycinnamic acid acts as the chromophore in PYP. Upon light absorption, it undergoes trans-to-cis isomerization, triggering a photocycle involving several intermediates. Glutamate 46 (Glu46), a nearby amino acid residue, donates a proton to the deprotonated 4-hydroxycinnamate anion in the pR intermediate, leading to its protonation in the pB intermediate [, ]. This proton transfer is crucial for the conformational changes in PYP associated with signal transduction.
Q4: What is the molecular formula and weight of 4-hydroxycinnamic acid?
A4: The molecular formula of 4-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol [].
Q5: Are there any characteristic spectroscopic features of 4-hydroxycinnamic acid?
A5: Yes, 4-hydroxycinnamic acid exhibits distinctive spectroscopic features:
- Infrared (IR) Spectroscopy:
- Ultraviolet-visible (UV-Vis) Spectroscopy:
Q6: How does temperature affect the stability of 4-hydroxycinnamic acid as a MALDI matrix?
A6: Unlike other commonly used matrices like 2,5-dihydroxybenzoic acid and nor-harmane, 4-hydroxycinnamic acid undergoes decarboxylation when heated at its melting point, yielding trans-/cis-4-hydroxyphenylacrilonitrile []. This thermal degradation can impact its performance as a matrix in UV-MALDI-MS.
Q7: What is the role of 4-hydroxycinnamic acid in lignin degradation and humification?
A7: Fungi utilize extracellular laccases to oxidatively couple 4-hydroxycinnamic acid, forming dimers like trans-4-hydroxy-3-(trans-4′-cinnamyloxy) cinnamic acid []. This process is significant for:
Q8: How does the stereochemistry of 4-hydroxycinnamic acid derivatives impact their performance as MALDI matrices?
A8: Studies comparing E-sinapinic acid (E-SA) and Z-sinapinic acid (Z-SA) reveal that Z-SA demonstrates superior performance as a matrix for carbohydrate analysis in MALDI-MS [, ]. This difference is attributed to:
- Reduced cluster formation: Z-SA produces fewer matrix clusters in the low m/z region, enhancing the detection of short peptides [].
- Improved ionization efficiency: Z-SA facilitates the ionization of both hydrophilic and hydrophobic peptides [].
Q9: How do structural modifications of 4-hydroxycinnamic acid affect its anti-thrombosis activity?
A9: Studies on bokbunja wine lees identified several cinnamic and benzoic acid derivatives, including 4-hydroxycinnamic acid (HCA) and sinapic acid (SA) []. These compounds exhibited anticoagulant and antiplatelet activity without hemolytic effects. Notably, SA, a methoxylated derivative of HCA, showed potent anti-thrombosis activity for the first time [].
Q10: How can the sensitivity of MALDI-MS for insulin analysis be enhanced?
A10: Premixing α-cyano-4-hydroxycinnamic acid (CHCA) matrix with transferrin (Tf) significantly enhances insulin signal intensity in MALDI-TOF-MS. This premixing strategy improves the detection limit of insulin and is particularly effective for larger peptides and proteins [].
Q11: What analytical techniques are employed to study 4-hydroxycinnamic acid and related compounds?
A11: A range of analytical techniques are used to investigate 4-hydroxycinnamic acid and its derivatives:
- High-performance liquid chromatography (HPLC): For separating and quantifying 4-hydroxycinnamic acid and related compounds in complex mixtures like propolis [, ].
- Mass spectrometry (MS): For identifying and characterizing 4-hydroxycinnamic acid and its derivatives based on their mass-to-charge ratio. Various ionization techniques are employed, including:
- Electrospray ionization (ESI): For analyzing polar compounds like 4-hydroxycinnamic acid and characterizing propolis based on its chemical fingerprint [].
- Matrix-assisted laser desorption/ionization (MALDI): For analyzing a wide range of biomolecules, including carbohydrates, peptides, and proteins, often utilizing 4-hydroxycinnamic acid derivatives as matrices [, , , , , , , , , ].
- Nuclear magnetic resonance (NMR) spectroscopy: For determining the structure and conformation of 4-hydroxycinnamic acid and its derivatives [, , , ].
- Ultraviolet-visible (UV-Vis) spectroscopy: For studying the interactions of 4-hydroxycinnamic acid with enzymes like tyrosinase and characterizing the formation of complexes [, ].
- Infrared (IR) spectroscopy: For identifying functional groups and studying hydrogen bonding patterns in 4-hydroxycinnamic acid [, , , ].
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